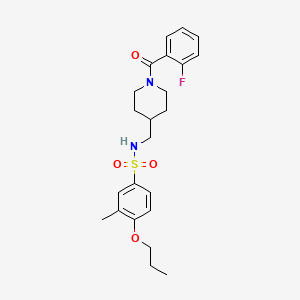
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H29FN2O4S and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H29FN2O4S with a molecular weight of 448.6 g/mol. It features a piperidine ring, a fluorobenzoyl group, and a sulfonamide moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN2O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1235354-43-4 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Fluorobenzoyl Group : Often involves acylation with fluorobenzoyl chloride.
- Attachment of the Propoxy and Sulfonamide Groups : This can be accomplished via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.
- Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic effects in various areas:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Properties : Its ability to inhibit tumor growth has been evaluated in vitro and in vivo models.
- Neurological Effects : The compound's structure suggests potential as a treatment for neurodegenerative diseases by acting on monoamine oxidase (MAO) pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or fluorobenzoyl groups can significantly affect its potency and selectivity for biological targets. For instance:
- Substitutions on the benzene ring can enhance binding affinity to specific receptors.
- Alterations in the sulfonamide group can improve solubility and bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the efficacy of this compound:
- In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
- In Vivo Models : Animal studies demonstrated reduced tumor growth rates when treated with derivatives of this compound.
- Mechanistic Studies : Research on related piperidine derivatives indicated potential MAO-B inhibitory activity, suggesting relevance for neurodegenerative conditions such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-3-14-30-22-9-8-19(15-17(22)2)31(28,29)25-16-18-10-12-26(13-11-18)23(27)20-6-4-5-7-21(20)24/h4-9,15,18,25H,3,10-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYAHRLGSAKWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














